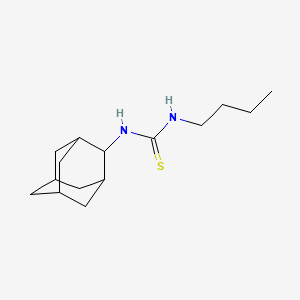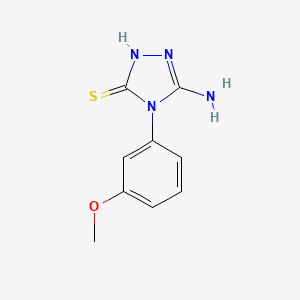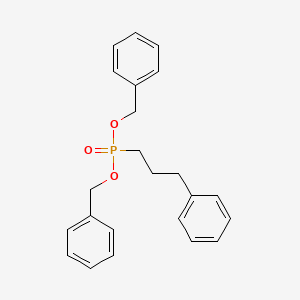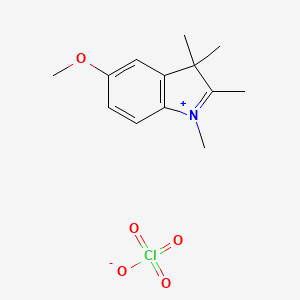
Dimethyl bis(2-chloroethyl)phosphoramidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl bis(2-chloroethyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is known for its unique chemical structure, which includes a phosphorus atom bonded to two dimethyl groups and two 2-chloroethyl groups. It is part of a broader class of phosphoramidates, which are recognized for their applications in various fields, including medicine, agriculture, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl bis(2-chloroethyl)phosphoramidate can be achieved through several methods. One common approach involves the reaction of dimethyl phosphoramidate with 2-chloroethyl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and distillation to ensure the final product’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl bis(2-chloroethyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert it into simpler phosphoramidate derivatives.
Substitution: The 2-chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoramidate oxides, while substitution reactions can produce a variety of substituted phosphoramidates .
Wissenschaftliche Forschungsanwendungen
Dimethyl bis(2-chloroethyl)phosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: In biological research, it is studied for its potential effects on cellular processes and enzyme activity.
Medicine: This compound is investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: It is used in the production of flame retardants and other industrial chemicals
Wirkmechanismus
The mechanism of action of dimethyl bis(2-chloroethyl)phosphoramidate involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dimethyl bis(2-chloroethyl)phosphoramidate include:
- Dimethyl bis(2-hydroxyethyl)phosphoramidate
- Dimethyl bis(2-methoxyethyl)phosphoramidate
- Dimethyl bis(2-ethoxyethyl)phosphoramidate
Uniqueness
This compound is unique due to the presence of 2-chloroethyl groups, which impart distinct chemical properties and reactivity compared to other phosphoramidates. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
82475-49-8 |
|---|---|
Molekularformel |
C6H14Cl2NO3P |
Molekulargewicht |
250.06 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-dimethoxyphosphorylethanamine |
InChI |
InChI=1S/C6H14Cl2NO3P/c1-11-13(10,12-2)9(5-3-7)6-4-8/h3-6H2,1-2H3 |
InChI-Schlüssel |
BRRKKAHIRNMUTP-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(N(CCCl)CCCl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)


![3-[(1,3,4-Oxadiazol-2-yl)methyl]quinoxalin-2(1H)-one](/img/structure/B14406465.png)
![1-[3-(2-Methoxyphenyl)prop-1-en-2-yl]-4-methylnaphthalene](/img/structure/B14406483.png)







